molecular formula C22H18ClN3O3S B5052217 5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5052217
M. Wt: 439.9 g/mol
InChI Key: CCYXFNPUMOWMKU-UHFFFAOYSA-N
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Description

5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes acetyl, chlorophenyl, methyl, nitrophenyl, and carbonitrile groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation: The starting material, 5-acetyl-4-aminopyrimidine, undergoes acylation to introduce the acetyl group.

    Cyclization: The acylated intermediate is then cyclized using ammonium acetate (NH4OAc) to form the dihydropyridine ring.

    Methylation: Methylation of the intermediate compound is carried out using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

    Cyclization: Further cyclization reactions can lead to the formation of fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-4-aminopyrimidine: A precursor in the synthesis of the target compound.

    5-Acetyl-6-amino-4-methylsulfanylpyrimidine: Another related compound with similar structural features.

    7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thione: A compound with a similar nitrophenyl group.

Uniqueness

5-Acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-acetyl-4-(3-chlorophenyl)-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-20(14(2)27)21(16-6-4-7-17(23)10-16)19(11-24)22(25-13)30-12-15-5-3-8-18(9-15)26(28)29/h3-10,21,25H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYXFNPUMOWMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=CC(=CC=C3)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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